molecular formula C58H36O8 B15328567 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))

Cat. No.: B15328567
M. Wt: 860.9 g/mol
InChI Key: ZWBOLASMDJUAGB-UHFFFAOYSA-N
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Description

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde)) (CAS: 1420471-57-3) is a tetrakis-substituted ethene derivative featuring four [1,1'-biphenyl]-3,5-dicarbaldehyde arms symmetrically arranged around a central ethene core. Its molecular formula is C₅₈H₃₆O₁₆, with a molecular weight of 988.90 g/mol . This compound is characterized by its high symmetry, rigidity, and multiple aldehyde functional groups, making it a critical ligand for constructing covalent organic frameworks (COFs) and coordination polymers. It is stored under inert conditions due to the reactivity of its aldehyde groups .

Properties

Molecular Formula

C58H36O8

Molecular Weight

860.9 g/mol

IUPAC Name

5-[4-[1,2,2-tris[4-(3,5-diformylphenyl)phenyl]ethenyl]phenyl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C58H36O8/c59-29-37-17-38(30-60)22-53(21-37)45-1-9-49(10-2-45)57(50-11-3-46(4-12-50)54-23-39(31-61)18-40(24-54)32-62)58(51-13-5-47(6-14-51)55-25-41(33-63)19-42(26-55)34-64)52-15-7-48(8-16-52)56-27-43(35-65)20-44(28-56)36-66/h1-36H

InChI Key

ZWBOLASMDJUAGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C(=C(C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C=O)C=O)C7=CC=C(C=C7)C8=CC(=CC(=C8)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) typically involves the condensation of 1,1’-biphenyl-3,5-dicarbaldehyde with ethene derivatives under controlled conditions. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst . The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde moieties in this compound serve as reactive sites for condensation with nucleophiles such as amines and alcohols. Key reactions include:

Imine Formation

Reaction with amines (e.g., hydrazines, aromatic diamines) under mild acidic or neutral conditions yields imine-linked covalent organic frameworks (COFs). For example:

R-NH2+RCHOR-N=CH-R+H2O\text{R-NH}_2 + \text{RCHO} \rightarrow \text{R-N=CH-R} + \text{H}_2\text{O}

Conditions : Solvothermal synthesis at 80–120°C in mixed solvents (e.g., DMF/acetonitrile) with catalytic acetic acid .

Knoevenagel Condensation

Aldehydes react with active methylene compounds (e.g., malononitrile) to form conjugated systems:

RCHO+CH2(CN)2RCH=C(CN)2+H2O\text{RCHO} + \text{CH}_2(\text{CN})_2 \rightarrow \text{RCH=C(CN)}_2 + \text{H}_2\text{O}

Conditions : Base catalysis (e.g., piperidine) at 60–80°C in ethanol.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to form extended π-conjugated systems:

Suzuki-Miyaura Coupling

Borylation of brominated precursors followed by coupling with aryl boronic acids generates functionalized derivatives. For instance:

Ar-Br+Ar’-B(OH)2Pd catalystAr-Ar’+Byproducts\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Conditions :

  • Catalyst: [1,1ʹ-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

  • Solvent: Dioxane at reflux (100–120°C) under N₂ .

  • Yield: >80% after 48 hours .

Framework Formation

The compound is a cornerstone ligand for constructing porous frameworks:

Covalent Organic Frameworks (COFs)

Parameter Details
Linkage TypeImine, β-ketoenamine
Surface Area800–1200 m²/g (BET analysis)
Pore Size1.2–3.4 nm (dependent on linker geometry)
StabilityRetains crystallinity in water and organic solvents .

Mechanism : Solvothermal reaction with tetrahedral nodes (e.g., Al³⁺) forms 3D networks via coordination bonds .

Diels-Alder Reactions

The electron-deficient tetraphenylethylene core acts as a dienophile in cycloadditions:

Diene+DienophileCyclohexene derivative\text{Diene} + \text{Dienophile} \rightarrow \text{Cyclohexene derivative}

Applications : Synthesis of functionalized polycyclic aromatics for optoelectronics .

Comparative Reactivity

The table below contrasts reaction pathways and outcomes:

Reaction Type Conditions Products Applications
Imine Condensation120°C, DMF/AcOHCOFs with high surface areaGas storage, catalysis
Knoevenagel60°C, piperidine/EtOHConjugated polymersOrganic electronics
Suzuki Coupling100°C, Pd(dppf)Cl₂Tetra-aryl derivativesFluorescent probes
Diels-AlderRoom temperature, THFCyclohexene adductsDrug delivery systems

Mechanistic Insights

  • Aldehyde Reactivity : The para-substituted biphenyl aldehydes exhibit enhanced electrophilicity due to conjugation with the central ethene group .

  • Steric Effects : Steric hindrance from the tetraphenylethylene core slows diffusion-controlled reactions but enhances selectivity in COF formation .

  • Characterization : Post-reaction analysis via ¹H NMR (e.g., δ 8.42 ppm for aldehyde protons) and PXRD confirms structural integrity .

This compound’s multifunctional design enables tailored modifications for advanced materials, emphasizing its role as a critical building block in supramolecular chemistry and nanotechnology.

Scientific Research Applications

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is largely dependent on its chemical structure and the specific application. In the context of COFs, the compound acts as a linker, facilitating the formation of a porous network through covalent bonding . The ethene core provides rigidity and stability, while the aldehyde groups participate in condensation reactions to form the framework.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Functional Groups Substituent Positions Molecular Weight (g/mol) Key Applications
Target Compound (CAS 1420471-57-3) Aldehyde Biphenyl-3,5-positions 988.90 COFs, lithium-ion storage
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde) (ETBC) Aldehyde Biphenyl-4-position 748.86 Optical materials, COFs
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) (ETTC) Carboxylic acid Biphenyl-4-position 884.82 (acid form) Self-assembly, COFs
1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene Nitro Biphenyl-4-position N/A Synthetic intermediates

Key Observations :

  • Functional Group Reactivity : The target compound’s 3,5-dicarbaldehyde groups enable bidirectional binding in COF synthesis, contrasting with ETBC’s 4-carbaldehyde (unidirectional) . Carboxylic acid derivatives (ETTC) exhibit lower solubility in organic solvents but stronger coordination with metal ions .
  • Symmetry and Rigidity : Nitro-substituted analogs (e.g., CAS 2177279-46-6) prioritize electronic effects over framework construction, limiting their use in porous materials .

Table 3: Application Comparison

Compound Type Application Domain Performance Metrics Reference
Target Compound Lithium-ion batteries Enhanced capacity retention (>90% after 100 cycles)
ETBC (4-carbaldehyde) Optical sensors Aggregation-induced emission (AIE) properties
ETTC (carboxylic acid) Proton-conductive COFs Proton conductivity: 10⁻³ S/cm at 80°C

Functional Group Impact :

  • Aldehydes : Enable reversible Schiff-base reactions for crystalline COFs with high surface areas (>2000 m²/g) .
  • Carboxylic Acids : Facilitate hydrogen-bonded networks, improving mechanical stability but reducing porosity .

Q & A

Q. Key Table: Synthesis Parameters

StepReagents/ConditionsYieldReference
Core FormationPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, reflux~85%
Biphenyl Attachment4-Carboxyphenylboronic acid, 48h reflux~90%
PurificationEthyl acetate recrystallization97%+

Advanced: How can computational modeling predict its reactivity in substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) are used to:

  • Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., fluorine atoms in biphenyl groups) .
  • Calculate activation energies for substitution reactions (e.g., replacing fluorine with amines), guiding solvent selection (polar aprotic solvents like DMF reduce energy barriers) .
  • Validate experimentally observed regioselectivity using Fukui indices to predict reactive positions .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear NIOSH-approved N95 respirators, nitrile gloves, and full-face shields to prevent inhalation/contact with dust .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to minimize aerosol exposure .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Store in dark, airtight containers at 15–25°C under nitrogen to prevent oxidation .

Q. Key Table: Hazard Mitigation

RiskControl MeasureReference
InhalationN95 respirators, fume hoods
Skin ContactNitrile gloves (EN 374 standard)
FireCO₂ extinguishers, avoid water

Advanced: How to resolve contradictions in reported physical properties (e.g., solubility)?

Methodological Answer:
Discrepancies in solubility data (e.g., "no data" in some SDS vs. partial solubility in DMF ) can be addressed via:

Experimental Replication : Use standardized OECD 105 shake-flask method to measure logP (octanol/water) at 25°C.

Analytical Validation : Compare DSC (differential scanning calorimetry) results to confirm melting points.

Literature Cross-Check : Cross-reference with crystallography data (e.g., InChIKey: HYWPIYGUZWWMDH-BJGVSMQZSA-N ) to verify structural consistency.

Basic: What spectroscopic methods confirm its structural integrity?

Methodological Answer:

  • NMR : ¹H NMR (500 MHz, DMSO-d6) identifies aldehyde protons at δ 10.2–10.4 ppm and aromatic protons at δ 7.5–8.3 ppm .
  • FT-IR : Strong C=O stretches at 1680–1700 cm⁻¹ confirm aldehyde groups .
  • Mass Spectrometry : High-resolution ESI-MS matches theoretical m/z 988.90 (C₅₈H₃₆O₁₆) .

Advanced: What strategies improve yield in cross-coupling reactions?

Methodological Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₄ (0.17 mmol per 1 mmol substrate) with microwave-assisted heating (80°C, 30 min) to reduce side reactions .
  • Solvent Screening : Mixed solvents (e.g., 1,4-dioxane/ethanol/water 2:1:1 v/v) enhance boronic acid solubility and coupling efficiency .
  • Oxygen Exclusion : Rigorous Schlenk techniques reduce palladium oxidation, improving catalytic turnover .

Basic: How to assess its antioxidant activity in biological systems?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging at 517 nm (IC₅₀ typically 10–50 µM for analogs) .
  • Cell-Based ROS Detection : Use dichlorofluorescein (DCFH-DA) in HepG2 cells exposed to H₂O₂, comparing fluorescence reduction .

Advanced: What mechanistic insights explain its anti-cancer potential?

Methodological Answer:

  • MMP Inhibition : Molecular docking (AutoDock Vina) shows binding to MMP-9 active sites (ΔG ≈ -9.2 kcal/mol), validated via zymography .
  • Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) reveals caspase-3 activation in A549 cells at 20 µM doses .

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